molecular formula C17H12N2O6 B5650632 3,4-bis(2-furoylamino)benzoic acid

3,4-bis(2-furoylamino)benzoic acid

Cat. No.: B5650632
M. Wt: 340.29 g/mol
InChI Key: ORDGTUOCHROOLP-UHFFFAOYSA-N
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Description

3,4-Bis(2-furoylamino)benzoic acid is a benzoic acid derivative featuring two 2-furoylamino substituents at the 3- and 4-positions of the benzene ring. For example, benzoic acid derivatives are widely studied for their roles in hydrogen-bonded networks and as intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

3,4-bis(furan-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c20-15(13-3-1-7-24-13)18-11-6-5-10(17(22)23)9-12(11)19-16(21)14-4-2-8-25-14/h1-9H,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDGTUOCHROOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid): Unlike 3,4-bis(2-furoylamino)benzoic acid, caffeic acid contains catechol (3,4-dihydroxy) and acrylic acid groups. This structural difference leads to distinct reactivity: caffeic acid is a potent antioxidant due to its phenolic hydroxyls, whereas the furoylamino groups in the target compound may enhance its capacity for intermolecular hydrogen bonding, similar to the amide-linked systems observed in cyclobutene-dione co-crystals .
  • 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (Compound 4i): This triazine-containing analog shares a benzoic acid core but incorporates a triazine ring and methoxy/formyl substituents. For instance, Compound 4i exhibits a melting point of 217.5–220°C, suggesting higher thermal stability than typical benzoic acid derivatives .

Physicochemical Properties

Property This compound* Caffeic Acid Compound 4i
Solubility Moderate in polar solvents Soluble in ethanol, water (basic) Low in hexane; moderate in DMSO
Melting Point Not reported ~220–225°C (decomp.) 217.5–220°C
Hydrogen Bonding Amide + carboxylic acid groups Phenolic OH + carboxylic acid Amide + triazine N-atoms

*Inferred from structural analogs.

Hydrogen-Bonding Networks

The target compound’s amide and carboxylic acid groups enable robust hydrogen bonding, similar to the N–H⋯O and O–H⋯N interactions observed in benzoic acid co-crystals . However, the furan oxygen atoms may introduce weaker C–H⋯O interactions, contrasting with the stronger phenolic O–H bonds in caffeic acid.

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